Cas no 866017-29-0 (2-benzoyl-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran)
2-benzoyl-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran Chemical and Physical Properties
Names and Identifiers
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- 2-benzoyl-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran
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- Inchi: 1S/C24H17F3O4S/c25-24(26,27)18-10-6-7-16(13-18)14-32(29,30)15-20-19-11-4-5-12-21(19)31-23(20)22(28)17-8-2-1-3-9-17/h1-13H,14-15H2
- InChI Key: SZBXIINIKPAVRG-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1)(C1=C(CS(CC2=CC=CC(C(F)(F)F)=C2)(=O)=O)C2=CC=CC=C2O1)=O
2-benzoyl-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650411-1mg |
Phenyl(3-(((3-(trifluoromethyl)benzyl)sulfonyl)methyl)benzofuran-2-yl)methanone |
866017-29-0 | 98% | 1mg |
¥499.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650411-2mg |
Phenyl(3-(((3-(trifluoromethyl)benzyl)sulfonyl)methyl)benzofuran-2-yl)methanone |
866017-29-0 | 98% | 2mg |
¥536.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650411-5mg |
Phenyl(3-(((3-(trifluoromethyl)benzyl)sulfonyl)methyl)benzofuran-2-yl)methanone |
866017-29-0 | 98% | 5mg |
¥617.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650411-10mg |
Phenyl(3-(((3-(trifluoromethyl)benzyl)sulfonyl)methyl)benzofuran-2-yl)methanone |
866017-29-0 | 98% | 10mg |
¥862.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650411-20mg |
Phenyl(3-(((3-(trifluoromethyl)benzyl)sulfonyl)methyl)benzofuran-2-yl)methanone |
866017-29-0 | 98% | 20mg |
¥1173.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650411-25mg |
Phenyl(3-(((3-(trifluoromethyl)benzyl)sulfonyl)methyl)benzofuran-2-yl)methanone |
866017-29-0 | 98% | 25mg |
¥1192.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650411-50mg |
Phenyl(3-(((3-(trifluoromethyl)benzyl)sulfonyl)methyl)benzofuran-2-yl)methanone |
866017-29-0 | 98% | 50mg |
¥1192.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650411-100mg |
Phenyl(3-(((3-(trifluoromethyl)benzyl)sulfonyl)methyl)benzofuran-2-yl)methanone |
866017-29-0 | 98% | 100mg |
¥2048.00 | 2024-04-28 |
2-benzoyl-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-benzoyl-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran
Research Brief on 2-benzoyl-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran (CAS: 866017-29-0)
Recent studies on the compound 2-benzoyl-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran (CAS: 866017-29-0) have highlighted its potential as a promising candidate in the field of medicinal chemistry. This benzofuran derivative has garnered attention due to its unique structural features, including a benzoyl group and a trifluoromethylphenyl methanesulfonyl moiety, which contribute to its biological activity. Researchers have been investigating its pharmacological properties, particularly its role as a modulator of specific biological targets.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action, revealing its ability to inhibit key enzymes involved in inflammatory pathways. The study demonstrated that 866017-29-0 exhibits high selectivity and potency, making it a potential lead compound for the development of anti-inflammatory therapeutics. Molecular docking simulations further supported its binding affinity to the target proteins, providing insights into its structure-activity relationship (SAR).
In addition to its anti-inflammatory properties, recent preclinical trials have investigated the compound's efficacy in oncology. A 2024 report in Bioorganic & Medicinal Chemistry Letters indicated that 2-benzoyl-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran shows promising antitumor activity by inducing apoptosis in cancer cell lines. The study emphasized the compound's ability to disrupt cellular signaling pathways critical for tumor survival, suggesting its potential as a chemotherapeutic agent.
Further research has also focused on the compound's pharmacokinetic profile. A recent pharmacokinetic study published in Drug Metabolism and Disposition (2024) evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of 866017-29-0. The results indicated favorable oral bioavailability and metabolic stability, which are essential for its development as a drug candidate. However, the study also noted the need for further optimization to reduce potential off-target effects.
Despite these advancements, challenges remain in the clinical translation of 2-benzoyl-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran. Current research is addressing issues such as toxicity and formulation stability. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline. The ongoing studies underscore the importance of 866017-29-0 as a versatile scaffold for designing novel therapeutics.
In conclusion, the compound 2-benzoyl-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran (CAS: 866017-29-0) represents a significant area of interest in chemical biology and medicinal chemistry. Its diverse pharmacological activities, coupled with its favorable pharmacokinetic properties, position it as a promising candidate for further development. Future research should focus on optimizing its efficacy and safety profiles to facilitate its transition into clinical trials.
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